molecular formula C5H7NS2 B8791894 3,3-bis(methylthio)acrylonitrile CAS No. 51245-80-8

3,3-bis(methylthio)acrylonitrile

Cat. No.: B8791894
CAS No.: 51245-80-8
M. Wt: 145.3 g/mol
InChI Key: HFVCCDWVYQHTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-bis(methylthio)acrylonitrile is a chemical compound with the molecular formula C5H7NS2 and a molecular weight of 145.25 g/mol . . This compound is characterized by the presence of two methylthio groups attached to the propenenitrile backbone, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

The synthesis of 3,3-bis(methylthio)acrylonitrile involves several steps. One common method includes the reaction of acrylonitrile with dimethyl disulfide under specific conditions to introduce the methylthio groups . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound for commercial applications.

Chemical Reactions Analysis

3,3-bis(methylthio)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced sulfur-containing compounds.

    Substitution: The methylthio groups in the compound can undergo substitution reactions with nucleophiles such as amines or thiols

Scientific Research Applications

3,3-bis(methylthio)acrylonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 3,3-bis(methylthio)acrylonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying biological systems.

Comparison with Similar Compounds

3,3-bis(methylthio)acrylonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility for various applications in research and industry.

Properties

CAS No.

51245-80-8

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)prop-2-enenitrile

InChI

InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3

InChI Key

HFVCCDWVYQHTNK-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC#N)SC

Origin of Product

United States

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